molecular formula C15H23NO3 B13499608 Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate

Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate

Cat. No.: B13499608
M. Wt: 265.35 g/mol
InChI Key: KYXZAAUPGLNWJD-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a pentan-3-yl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-hydroxyethylamine and pentan-3-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly used.

Major Products Formed

    Oxidation: Formation of benzyl (2-oxoethyl)(pentan-3-yl)carbamate.

    Reduction: Regeneration of this compound.

    Substitution: Formation of substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily removed under mild conditions, making it useful in multi-step synthesis.

    Biology: Studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit cholinesterase enzymes, which are important in neurotransmission.

    Medicine: Investigated for its potential use in drug delivery systems. The hydroxyethyl group can be modified to attach various drug molecules, allowing for targeted delivery.

    Industry: Used in the production of polymers and resins. The carbamate group can undergo polymerization reactions, leading to the formation of high-performance materials.

Mechanism of Action

The mechanism of action of Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the carbamate group forms a covalent bond with the active site of the enzyme, leading to its inactivation. This interaction is reversible, and the enzyme activity can be restored by hydrolysis of the carbamate bond. The hydroxyethyl and pentan-3-yl groups provide additional binding interactions, enhancing the specificity and potency of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the hydroxyethyl and pentan-3-yl groups, making it less versatile in terms of chemical modifications.

    Ethyl carbamate: Contains an ethyl group instead of the benzyl group, resulting in different chemical properties and reactivity.

    Phenyl carbamate: Contains a phenyl group instead of the benzyl group, leading to different binding interactions and biological activity.

Uniqueness

Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate is unique due to the presence of both hydroxyethyl and pentan-3-yl groups. These groups provide additional functional sites for chemical modifications, making it a versatile compound for various applications. The combination of these groups also enhances its binding interactions with molecular targets, leading to improved specificity and potency.

Biological Activity

Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate is a compound of increasing interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound can be represented by the chemical formula C13H19N1O3C_{13}H_{19}N_{1}O_{3}. The structure consists of a benzyl group, a hydroxyethyl moiety, and a pentan-3-yl chain, which contribute to its unique properties and biological activities.

The mechanism of action involves the interaction of the carbamate group with specific molecular targets, particularly enzymes:

  • Enzyme Inhibition : The carbamate group can form a covalent bond with the active site of cholinesterase enzymes, leading to their inactivation. This interaction is reversible and can be restored through hydrolysis of the carbamate bond.
  • Binding Interactions : The hydroxyethyl and pentan-3-yl groups enhance binding interactions, improving specificity and potency against various targets.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Enzyme Inhibition : As mentioned, it has been studied for its potential as an enzyme inhibitor, particularly in relation to cholinesterase activity, which is crucial for neurotransmission.
  • Drug Delivery Systems : The compound shows promise in drug delivery applications due to the ability of the hydroxyethyl group to be modified for attaching various drug molecules, facilitating targeted delivery.
  • Industrial Applications : It is also utilized in the production of polymers and resins, where the carbamate group can participate in polymerization reactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
Benzyl CarbamateLacks hydroxyethyl and pentan-3-yl groupsLess versatile enzyme inhibition
Ethyl CarbamateContains an ethyl group instead of benzylDifferent reactivity
Phenyl CarbamateContains a phenyl group instead of benzylVaries in binding interactions
Benzyl (2-hydroxyethyl)carbamateUnique due to hydroxyethyl and pentan-3-yl groupsEnhanced binding interactions

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits cholinesterase enzymes at micromolar concentrations, suggesting potential therapeutic applications in treating conditions related to cholinergic dysfunction.
  • Drug Delivery Research : A study explored its use in drug delivery systems where modifications to the hydroxyethyl group allowed for enhanced solubility and bioavailability of attached drug molecules. The results indicated improved therapeutic outcomes compared to traditional delivery methods.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

benzyl N-(2-hydroxyethyl)-N-pentan-3-ylcarbamate

InChI

InChI=1S/C15H23NO3/c1-3-14(4-2)16(10-11-17)15(18)19-12-13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3

InChI Key

KYXZAAUPGLNWJD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N(CCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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